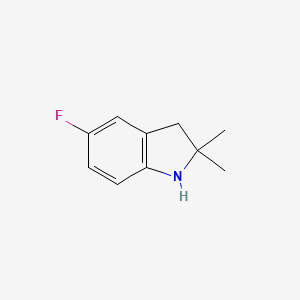

5-Fluoro-2,2-dimethylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FN |

|---|---|

Molecular Weight |

165.21 g/mol |

IUPAC Name |

5-fluoro-2,2-dimethyl-1,3-dihydroindole |

InChI |

InChI=1S/C10H12FN/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,12H,6H2,1-2H3 |

InChI Key |

DJEBQSLSHBSJGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(N1)C=CC(=C2)F)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Fluoro 2,2 Dimethylindoline

Electrophilic Aromatic Substitution Patterns on the Fluorinated Benzene (B151609) Moiety of Indoline (B122111)

The benzene ring of 5-fluoro-2,2-dimethylindoline is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. total-synthesis.com The fluorine atom at the 5-position and the alkyl portion of the indoline ring influence the regioselectivity of these substitutions. Fluorine is generally considered a deactivating group due to its inductive electron-withdrawing effect, which slows down the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.combyjus.com

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For this compound, the fluorine atom directs the incoming electrophile to the positions ortho and para to it.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst. total-synthesis.com

Friedel-Crafts Alkylation and Acylation: These reactions involve the addition of an alkyl or acyl group, respectively, to the aromatic ring. wikipedia.orgnih.gov They are catalyzed by a strong Lewis acid, such as aluminum chloride. byjus.combeilstein-journals.org The fluorine substituent can influence the outcome of these reactions.

Reactions at the Indoline Nitrogen Atom: N-Functionalization and Protecting Group Strategies

The nitrogen atom of the indoline ring is a nucleophilic center and can readily participate in various reactions, allowing for N-functionalization. This is a crucial aspect for modifying the properties of the molecule or for building more complex structures. Protecting the indoline nitrogen is also a common strategy in multi-step syntheses to prevent unwanted side reactions.

N-Functionalization: The secondary amine of the indoline can be functionalized through several methods:

N-Alkylation: Introduction of an alkyl group onto the nitrogen can be achieved by reacting the indoline with an alkyl halide.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) introduces an acyl group, forming an amide. This is a common method for creating derivatives with altered electronic and steric properties. nih.gov

N-Arylation: The nitrogen can be coupled with aryl halides through methods like the Buchwald-Hartwig amination.

Protecting Group Strategies: To temporarily mask the reactivity of the indoline nitrogen, various protecting groups can be employed. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. organic-chemistry.org Common protecting groups for amines include:

Boc (tert-butyloxycarbonyl): This group is introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions. ug.edu.plub.edu

Cbz (carboxybenzyl): Introduced using benzyl (B1604629) chloroformate, this group is typically removed by catalytic hydrogenation.

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group is often used in peptide synthesis and can be removed with a mild base like piperidine. ub.edu

An orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

Ring-Opening and Ring-Contraction/Expansion Reactions of the Indoline Core

The strained five-membered ring of the indoline core can undergo ring-opening reactions under specific conditions. These transformations can lead to the formation of linear amino-substituted aromatic compounds. The presence of the fluorine atom can influence the reactivity and regioselectivity of these processes. For instance, in related difluorocyclopropane systems, ring-opening is often initiated by the cleavage of the C-C bond opposite to the fluorine substituents. beilstein-journals.org

While specific examples for this compound are not extensively documented in the provided search results, domino ring-opening cyclization (DROC) has been observed in reactions of activated aziridines with 1,3-dimethylindole, leading to biologically significant heterocyclic scaffolds. acs.org

Metal-Catalyzed Transformations Involving the Indoline Framework

Metal-catalyzed reactions have become powerful tools in organic synthesis, and the indoline framework of this compound is amenable to such transformations.

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions

Palladium catalysis is a versatile method for forming carbon-carbon and carbon-heteroatom bonds.

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach to modifying organic molecules. Palladium catalysts can enable the direct arylation, olefination, and acetoxylation of C-H bonds in indoline systems. nih.govnih.gov The regioselectivity of these reactions can often be controlled by using directing groups. beilstein-journals.org For instance, a study in 2025 demonstrated that Pd(OAc)2 can catalyze the cyclization of arylethyl amines to form 2,2-dimethylindoline (B189805).

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form new bonds. sigmaaldrich.com These reactions typically involve an organometallic reagent and an organic halide. This compound, or derivatives thereof, can participate in these reactions. For example, palladium-catalyzed cross-coupling of aryl iodides with 5-tributylstannyl-4-fluoropyrazole has been shown to proceed smoothly. rsc.org The choice of palladium catalyst and ligands is crucial for the success of these transformations. mdpi.comuwindsor.ca

| Reaction Type | Catalyst/Reagents | Key Features |

|---|---|---|

| C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Can occur at both sp² and sp³ C-H bonds. nih.govnih.gov |

| C-H Arylation | (IMes)Pd(OAc)₂(H₂O) | High selectivity for functionalization at the C-2 position of indoles. nih.gov |

| Suzuki Coupling | Pd complexes, organoboron reagents | Forms C-C bonds under mild conditions. sigmaaldrich.com |

| Heck Coupling | Pd(P(t-Bu)₃)₂, aryl iodides | Forms C-C bonds with alkenes. sigmaaldrich.com |

Asymmetric Hydrogenation and Reductive Transformations to Indolines

The synthesis of enantiomerically pure indolines is of significant interest due to their presence in many biologically active compounds. Asymmetric hydrogenation is a powerful method for achieving this.

The hydrogenation of indoles to form indolines can be challenging due to the aromaticity of the indole (B1671886) ring and potential catalyst poisoning by the product. nih.gov However, methods have been developed to overcome these challenges. For example, the use of a co-acid can activate the indole towards hydrogenation by protonating it at the C-3 position, forming an iminium ion that is more readily reduced. nih.gov

Several studies have reported the asymmetric hydrogenation of substituted indoles to yield chiral indolines with high enantiomeric excess (ee). For instance, Pd-catalyzed asymmetric hydrogenation of unprotected indoles in the presence of a Brønsted acid has been demonstrated. amazonaws.com In one case, (+)-(R)-5-Fluoro-2-methylindoline was obtained with an 84% yield and 88% ee. amazonaws.com

| Substrate | Catalyst System | Product | Yield | ee | Reference |

|---|---|---|---|---|---|

| 2-Methylindole | Pd(OCOCF₃)₂, L-CSA | (+)-(R)-2-Methylindoline | - | - | nih.gov |

| 5-Fluoro-2-methylindole | - | (+)-(R)-5-Fluoro-2-methylindoline | 84% | 88% | amazonaws.com |

Stereoselective Transformations of Chiral Indoline Derivatives

Once a chiral indoline, such as an enantiomerically enriched form of this compound, is obtained, it can be used as a starting material for further stereoselective transformations. The existing stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex molecules with multiple stereocenters.

For example, the kinetic resolution of racemic indolines through asymmetric oxygenation has been reported, providing a route to enantiopure hydroxylamines. nih.gov This method was shown to be tolerant of a range of substituents on the indoline arene, including fluoro groups. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Fluoroindolines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Assignment, including Fluorine NMR (¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Fluoro-2,2-dimethylindoline. Through a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the different proton environments. The aromatic region would display signals for the three protons on the fluorinated benzene (B151609) ring. The proton at C4 would likely appear as a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine atom at C5. The proton at C6 would exhibit splitting from the neighboring proton (H4) and a smaller coupling to the fluorine atom. The proton at C7 would likely appear as a doublet. The methylene protons at C3 are expected to produce a singlet, as there are no adjacent protons. Similarly, the two methyl groups at the C2 position are equivalent and would yield a sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. It would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the fluorine (C5) would exhibit a large coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbons ortho and meta to the fluorine (C4, C6, and C7) would show smaller C-F coupling constants. The quaternary carbon at C2 and the methylene carbon at C3 would appear as singlets in a proton-decoupled spectrum.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly powerful for studying fluorinated organic molecules due to its 100% natural abundance and high sensitivity. spectrabase.com The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at the C5 position. huji.ac.ilnih.gov The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. illinois.eduazom.com This signal would be split into a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring, providing further confirmation of the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling Constants (J, Hz) |

|---|---|---|---|

| C2 | - | ~45 | s |

| C2-CH₃ | ~1.2 | ~28 | s (¹H) |

| C3 | ~2.9 | ~38 | s (¹H) |

| C3a | - | ~130 | d, JC-F |

| C4 | ~6.7 | ~110 | dd, JH-H, JH-F (¹H); d, JC-F (¹³C) |

| C5 | - | ~158 | d, ¹JC-F ≈ 240 Hz |

| C6 | ~6.8 | ~112 | dd, JH-H, JH-F (¹H); d, JC-F (¹³C) |

| C7 | ~6.6 | ~108 | d, JH-H (¹H); d, JC-F (¹³C) |

| C7a | - | ~150 | s |

Note: Predicted values are based on data from structurally similar substituted indolines and general NMR principles. Actual experimental values may vary. acs.org

Mass Spectrometry Techniques for Precise Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₂FN.

Beyond simple molecular weight determination, electron ionization (EI) mass spectrometry reveals detailed structural information through the analysis of fragmentation patterns. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of this compound is expected to be dominated by the cleavage of the bond alpha to the nitrogen atom and the aromatic ring, leading to the loss of a methyl group. This would result in a highly stable tertiary benzylic cation, which would likely represent the base peak in the spectrum.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Structural Information |

|---|---|---|

| 165 | [C₁₀H₁₂FN]⁺ | Molecular Ion (M⁺) |

| 150 | [M - CH₃]⁺ | Loss of a methyl group, likely the base peak |

| 122 | [C₈H₇F]⁺ | Further fragmentation involving the indoline (B122111) ring |

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for related amine and aromatic compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral indoline derivative, this technique could establish the absolute stereochemistry. Although this compound is achiral, X-ray crystallography would still yield a wealth of structural information, including precise bond lengths, bond angles, and the conformation of the five-membered indoline ring.

The crystallographic analysis of related substituted indoline structures reveals that the five-membered ring can adopt various conformations, such as an envelope or twisted form. iucr.org The analysis for this compound would determine the specific puckering of this ring and the orientation of the gem-dimethyl groups relative to the fused benzene ring. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding (if an N-H group were present) or π-π stacking, which govern the solid-state architecture. mdpi.com

Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the elementary cell |

| Bond Lengths (Å) | Precise distances between atoms (e.g., C-F, C-N, C-C) |

| Bond Angles (°) | Angles between bonded atoms |

| Torsion Angles (°) | Conformation of the indoline ring |

Note: The specific parameters can only be determined through experimental single-crystal X-ray diffraction analysis. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds upon absorption of infrared radiation or inelastic scattering of monochromatic light.

For this compound, the IR and Raman spectra would exhibit characteristic bands confirming its structure. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹. A strong absorption band corresponding to the C-F stretching vibration would be a key diagnostic peak, typically appearing in the 1250-1000 cm⁻¹ region. The C-N stretching vibration of the indoline ring would also be present. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of peaks, including C-C stretching and various bending vibrations, which are unique to the molecule. While IR and Raman spectroscopy provide complementary information, certain vibrations may be more intense in one technique than the other due to selection rules based on changes in dipole moment (IR) or polarizability (Raman).

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 2980-2850 | Aliphatic C-H Stretch (CH₃, CH₂) |

| 1620-1580 | Aromatic C=C Stretch |

| 1500-1450 | CH₂ and CH₃ Bending |

| 1350-1250 | C-N Stretch |

| 1250-1000 | C-F Stretch |

Note: These are predicted frequency ranges based on characteristic group frequencies in IR and Raman spectroscopy. nih.govresearchgate.net

Computational and Theoretical Investigations of 5 Fluoro 2,2 Dimethylindoline

Quantum Mechanical (QM) Studies: Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum mechanical studies are fundamental to understanding the electronic nature of 5-Fluoro-2,2-dimethylindoline. These calculations provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical behavior. The electronic structure is significantly influenced by the substituents on the indoline (B122111) core: the electron-withdrawing fluorine atom at the 5-position and the electron-donating gem-dimethyl groups at the 2-position.

The fluorine atom, with its high electronegativity, is expected to decrease the electron density of the aromatic ring, particularly at the ortho and para positions relative to the fluorine atom. Conversely, the dimethyl groups, through inductive effects, would increase the electron density on the pyrrolidine (B122466) ring. These opposing electronic effects create a unique electronic environment within the molecule.

Reactivity descriptors, such as the electrostatic potential (ESP) map, can be calculated using QM methods to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the ESP map would likely show a negative potential (electron-rich) around the fluorine and nitrogen atoms, and a positive potential (electron-poor) on the hydrogen atoms of the amine group and the aromatic ring. This information is instrumental in predicting the sites of interaction with other molecules.

Density Functional Theory (DFT) Calculations for Conformational Analysis and Energetic Profiles

Density Functional Theory (DFT) is a widely used computational method for investigating the conformational landscape and energetic profiles of molecules. For this compound, DFT calculations can elucidate the preferred three-dimensional structure and the energy barriers between different conformations.

The energetic profile of the molecule can be explored by systematically varying key dihedral angles and calculating the corresponding energy. For instance, the rotation of the methyl groups can be studied to determine the rotational energy barrier. A potential energy surface scan can reveal the global minimum energy conformation as well as other local minima and the transition states that connect them.

The effects of solvent on conformational preferences can also be modeled using implicit or explicit solvent models in DFT calculations. The polarity of the solvent can influence the relative stability of different conformers, particularly if they have different dipole moments.

While specific DFT studies on the conformational analysis of this compound are scarce, research on similar substituted proline and heterocyclic systems highlights the utility of DFT in understanding their conformational preferences. nih.govresearchgate.net For example, DFT calculations have been successfully used to investigate how substituents affect the puckering of the pyrrolidine ring. nih.gov

To illustrate the type of data obtained from such studies, a hypothetical table of relative energies for different conformations of this compound is presented below.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) |

| A | Envelope (C2-endo) | 0.00 |

| B | Envelope (C3-exo) | 1.25 |

| C | Twist | 2.50 |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed, step-by-step picture of how a reaction proceeds.

For this compound, a number of reactions could be investigated computationally. For example, electrophilic aromatic substitution on the benzene (B151609) ring, N-alkylation or N-acylation at the nitrogen atom, or oxidation of the indoline ring are all plausible transformations.

To study a reaction mechanism, a proposed reaction pathway is first hypothesized. The geometries of the reactants, products, and any intermediates are then optimized. Transition state searches are performed to locate the highest energy point along the reaction coordinate between two minima. The nature of the transition state is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the stationary points on the potential energy surface have been located, the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products) can be calculated. These energetic parameters provide valuable information about the feasibility and kinetics of the reaction.

While specific computational studies on the reaction mechanisms of this compound are not prevalent in the literature, the methodologies are well-established and have been applied to a wide range of organic reactions involving similar heterocyclic systems. nih.gov For instance, computational studies have been instrumental in understanding the regioselectivity of nucleophilic additions to indolynes. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods

Computational methods have become increasingly reliable for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly valuable for fluorinated compounds, as ¹⁹F NMR is a highly sensitive technique, but the interpretation of the spectra can be complex.

The prediction of NMR chemical shifts typically involves a two-step process. First, the geometry of the molecule is optimized using a suitable level of theory, often DFT. Then, the NMR shielding constants are calculated for the optimized geometry. The chemical shifts are then obtained by referencing the calculated shielding constants to that of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Several factors can influence the accuracy of the predicted NMR chemical shifts, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. For fluorinated molecules, it has been shown that specific functionals and basis sets can provide more accurate results. chemrxiv.org For example, the ωB97XD functional with the aug-cc-pVDZ basis set has been recommended for its balance of accuracy and computational cost in predicting ¹⁹F NMR chemical shifts. chemrxiv.org

Recent studies have demonstrated the successful application of computational methods to predict ¹⁹F NMR chemical shifts in complex biological systems, highlighting the growing power of these techniques. nih.gov While a direct comparison of predicted and experimental NMR data for this compound is not available in the provided search results, the established methodologies can be applied to this molecule.

Below is a hypothetical table illustrating the kind of data that would be generated in such a study, comparing computationally predicted chemical shifts to hypothetical experimental values.

| Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| ¹H (N-H) | 4.10 | 4.05 |

| ¹³C (C5-F) | 158.2 | 157.9 |

| ¹⁹F | -118.5 | -118.2 |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

5 Fluoro 2,2 Dimethylindoline As a Chemical Building Block and Intermediate in Complex Molecule Synthesis

Precursor in the Construction of Advanced Heterocyclic Systems

5-Fluoro-2,2-dimethylindoline serves as a valuable starting material for the synthesis of more complex heterocyclic frameworks. The presence of the fluorine atom can significantly influence the electronic properties and biological activity of the resulting molecules. While direct examples of its use in constructing diverse heterocyclic systems are not extensively documented in readily available literature, its structural motifs are found in various biologically active compounds. The core indoline (B122111) structure can be chemically manipulated through various reactions to build fused or appended heterocyclic rings.

For instance, the related compound 5-fluoro-2-oxindole, which can be derived from this compound, has been utilized in condensation reactions with substituted aromatic aldehydes to produce a series of derivatives. nih.gov This highlights a potential pathway where the indoline nitrogen and the adjacent methylene group can participate in cyclization reactions to form new heterocyclic rings. The synthesis of various fluorinated indole (B1671886) derivatives, which are known to possess a wide range of biological activities, often involves the construction of the indole ring system from fluorinated precursors. nih.gov This underscores the importance of fluorinated building blocks like this compound in medicinal chemistry.

The general strategies for synthesizing advanced heterocyclic systems often involve cycloaddition, condensation, or metal-catalyzed cross-coupling reactions. The this compound scaffold provides a robust platform for such transformations, enabling the generation of novel chemical entities with potential applications in drug discovery and materials science.

Role in the Synthesis of Spiro-Fused Indoline Architectures

A significant application of indoline derivatives, including the fluorinated analogue, is in the construction of spiro-fused indoline architectures. These complex, three-dimensional structures are of great interest in medicinal chemistry due to their prevalence in natural products and their potential as scaffolds for drug discovery. One of the most powerful methods for constructing these spiro-systems is the 1,3-dipolar cycloaddition reaction.

In a typical approach, an azomethine ylide is generated in situ from the condensation of an isatin derivative (such as 5-fluoroisatin, which is structurally related to the oxidation product of this compound) and an amino acid. This reactive intermediate then undergoes a [3+2] cycloaddition with a suitable dipolarophile to yield a spiro-pyrrolidinyl oxindole. The reaction often proceeds with high regio- and diastereoselectivity, allowing for the controlled synthesis of complex stereochemical arrangements. nih.govccspublishing.org.cnmdpi.comresearchgate.net

For example, the three-component 1,3-dipolar cycloaddition reaction between isatins, α-amino acids, and various dipolarophiles is a well-established method for creating spirooxindoles. nih.gov The use of 5-fluoroisatin in such reactions leads to the corresponding 5-fluoro-spirooxindole derivatives. This demonstrates the feasibility of incorporating the 5-fluoroindoline motif into spirocyclic frameworks. The reaction conditions can be tuned to control the stereochemical outcome, leading to either kinetic or thermodynamic products. nih.gov

The following table provides examples of spiro-fused indoline architectures synthesized via 1,3-dipolar cycloaddition reactions, illustrating the versatility of this approach.

| Isatin Derivative | Amino Acid | Dipolarophile | Resulting Spiro-Fused System | Reference |

| 5-Fluoroisatin | Sarcosine | N-Phenylmaleimide | 5'-Fluoro-1'-methyl-2',5'-dioxo-1-phenyl-spiro[indoline-3,2'-pyrrolidine]-3'-carboxamide | nih.gov |

| Isatin | L-Proline | Dimethyl acetylenedicarboxylate | Spiro[indoline-3,3'-pyrrolizine] derivative | ccspublishing.org.cn |

| Substituted Isatins | Various α-amino acids | Maleimides | Functionalized N-fused pyrrolidinyl spirooxindoles | nih.gov |

Development of Libraries of Novel Fluorinated Indoline Derivatives for Chemical Space Exploration

The strategic introduction of fluorine into organic molecules is a widely used tactic in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. Consequently, the development of chemical libraries based on fluorinated scaffolds like this compound is a key strategy for exploring novel chemical space and identifying new drug candidates. Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of structurally diverse and complex molecules from a common starting material. frontiersin.orgcam.ac.uknih.gov

Starting from this compound, a variety of functionalization reactions can be employed to generate a library of derivatives. These reactions can target the aromatic ring, the nitrogen atom, or the gem-dimethyl group (following appropriate transformations). For example, electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene (B151609) ring, while N-alkylation or N-acylation can modify the indoline nitrogen.

The core principles of DOS involve the systematic variation of appendages, stereochemistry, and the underlying molecular skeleton. By applying a series of branching reaction pathways to this compound, a collection of compounds with diverse three-dimensional shapes and functional group displays can be created. This library can then be screened against a range of biological targets to identify novel hits. The identification of novel fluorine-containing heterocycles is an active area of research for fragment-based drug discovery programs. dundee.ac.uk

The following table outlines potential diversification strategies for building a library from this compound.

| Diversification Point | Reaction Type | Potential Reagents | Resulting Functionality |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents, Acylating agents | Introduction of nitro, halo, acyl groups |

| Indoline Nitrogen | N-Alkylation / N-Acylation | Alkyl halides, Acyl chlorides, Sulfonyl chlorides | Diverse N-substituents |

| Benzylic Position (C3) | Oxidation followed by functionalization | Oxidizing agents, then nucleophiles | Introduction of various functional groups at C3 |

Applications in Methodologies for C-C and C-Heteroatom Bond Formation

The development of new and efficient methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. Heterocyclic compounds like this compound can serve as important substrates or building blocks in the development and application of such methodologies. The indoline scaffold can be functionalized through various metal-catalyzed cross-coupling reactions, which are indispensable tools for constructing complex molecular architectures. bohrium.commdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bond formation and the Suzuki or Heck reactions for C-C bond formation, are widely used in the synthesis of pharmaceuticals and other fine chemicals. bohrium.combeilstein-journals.orgmit.edu The aromatic ring of this compound, after appropriate halogenation (e.g., bromination or iodination), can participate in these cross-coupling reactions to introduce a wide range of aryl, alkyl, or amino substituents. The fluorine atom can influence the reactivity of the aromatic ring and the properties of the resulting products.

Copper-catalyzed reactions have also emerged as powerful methods for C-N, C-O, and C-S bond formation. organic-chemistry.orgnih.govias.ac.in For example, the Chan-Lam coupling reaction allows for the formation of C-N bonds between amines and boronic acids under mild conditions. The indoline nitrogen of this compound could potentially participate in such reactions, providing a direct route to N-arylated or N-heteroarylated indoline derivatives.

The application of these modern bond-forming methodologies to the this compound scaffold enables the synthesis of a vast array of novel derivatives that would be difficult to access through traditional methods. This, in turn, facilitates the exploration of their potential in various fields, including medicinal chemistry and materials science.

The table below summarizes key metal-catalyzed bond-forming reactions that could be applied to derivatives of this compound.

| Bond Type | Reaction Name | Catalyst System | Potential Application to this compound |

| C-N | Buchwald-Hartwig Amination | Palladium/Phosphine (B1218219) Ligand | Coupling of a halogenated indoline with amines |

| C-C | Suzuki Coupling | Palladium/Base | Coupling of a halogenated indoline with boronic acids |

| C-C | Heck Reaction | Palladium/Base | Coupling of a halogenated indoline with alkenes |

| C-N | Chan-Lam Coupling | Copper/Base | N-Arylation of the indoline nitrogen with boronic acids |

| C-S | Thiolation Reactions | Copper or Palladium | Coupling of a halogenated indoline with thiols |

Future Research Directions and Unexplored Avenues in 5 Fluoro 2,2 Dimethylindoline Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

Promising avenues include the development of one-pot tandem reactions that form the indoline (B122111) core and install the requisite substituents in a single operation. For instance, a catalytic intramolecular cyclization of a suitably substituted N-allyl-4-fluoroaniline derivative could be explored. Another forward-looking approach would be the dearomative functionalization of a 5-fluoroindole (B109304) precursor. Methodologies such as the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols offer a robust protocol for creating 2,2-disubstituted indolines and could be adapted for this specific target. nih.gov

Improving the atom economy of these processes is paramount. rsc.orgresearchgate.net This involves designing reactions where the majority of atoms from the reactants are incorporated into the final product. Catalytic C-H activation and functionalization strategies represent the state-of-the-art in this regard and could provide a direct route to the target compound from simpler, readily available precursors, minimizing the formation of stoichiometric byproducts.

| Direct C-H Functionalization/Annulation | Highest potential efficiency, fewest steps | Regioselectivity, catalyst design | Excellent |

Exploration of Underutilized Reactivity Modes and Selective Functionalizations

The reactivity of the 5-Fluoro-2,2-dimethylindoline scaffold is largely uncharted territory. The interplay between the electron-withdrawing fluorine atom at the C5 position and the electron-donating nitrogen atom, along with the steric hindrance from the C2 gem-dimethyl group, is expected to result in unique reactivity patterns.

Future research should systematically explore the functionalization of the aromatic ring. While electrophilic aromatic substitution is a cornerstone of indole (B1671886) chemistry, the directing effects in this specific system need to be elucidated. ic.ac.uk The fluorine atom is an ortho-, para-director but is deactivating, while the indoline nitrogen is a powerful ortho-, para-director and activating. This competition will dictate the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation, likely favoring substitution at the C6 position. Selective functionalization at the less accessible C4 and C7 positions remains a significant challenge and would require the development of advanced directed metalation or C-H activation methodologies.

Beyond the aromatic core, the N-H bond offers a key site for functionalization. Derivatization through N-alkylation, N-arylation, or N-acylation could be used to modulate the electronic properties of the entire molecule or to introduce new functional handles for further transformations.

Table 2: Potential Sites for Selective Functionalization of this compound

| Position | Type of Reaction | Potential Reagents/Catalysts | Anticipated Challenges |

|---|---|---|---|

| N1 (Nitrogen) | Alkylation, Arylation, Acylation | Alkyl halides, Arylboronic acids (Buchwald-Hartwig), Acyl chlorides | Standard procedures likely applicable |

| C4 | Electrophilic Substitution, C-H Activation | Strong electrophiles, Directed metalation groups, Rh/Ir catalysts | Steric hindrance, competition from C6 |

| C6 | Electrophilic Substitution | NBS, NIS, HNO₃/H₂SO₄, Acyl chlorides/Lewis Acid | Achieving mono-substitution |

| C7 | Electrophilic Substitution, C-H Activation | Strong electrophiles, Directed metalation groups, Pd catalysts | Steric hindrance from C1 and benzene (B151609) ring |

Advanced Mechanistic Studies and Kinetic Investigations of Indoline Transformations

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. For this compound, there is a complete absence of mechanistic and kinetic data.

Future work should involve detailed kinetic studies of its key transformations, particularly electrophilic aromatic substitution. rsc.orguni-muenchen.degoogle.com By measuring reaction rates and determining activation parameters, researchers can quantify the electronic impact of the C5-fluoro substituent and the gem-dimethyl group on the reactivity of the aromatic ring. Comparing the kinetics of substitution at the C6 position with that of unsubstituted 2,2-dimethylindoline (B189805) would provide valuable insight into the electronic effects of fluorine in this system.

Computational chemistry, particularly Density Functional Theory (DFT), should be employed to complement experimental studies. ic.ac.uk DFT calculations can be used to model reaction pathways, determine the structures and energies of transition states and intermediates, and rationalize observed regioselectivities. For example, calculating the energies of the Wheland intermediates for electrophilic attack at the C4, C6, and C7 positions could predict the most favorable site of reaction, guiding synthetic efforts. ic.ac.uk

Table 3: Proposed Mechanistic and Kinetic Studies

| Research Area | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| Kinetics of Electrophilic Aromatic Substitution | UV-Vis or NMR Spectroscopy | Determine rate constants and activation parameters for nitration or halogenation. | Quantify the activating/deactivating effect of the C5-fluoro group. |

| Hammett Analysis | Kinetic studies with various C6-substituted electrophiles | Correlate reaction rates with substituent electronic parameters. | Elucidate the electronic nature of the transition state. |

| Computational Modeling (DFT) | Transition state searching, IRC calculations | Map potential energy surfaces for functionalization reactions. | Predict regioselectivity and rationalize experimental observations. |

| Isotope Effect Studies | Kinetic Isotope Effect (KIE) measurements | Determine the rate-determining step in C-H activation reactions. | Differentiate between proposed mechanistic pathways. |

Design and Synthesis of Derivatives for Purely Chemical Applications (e.g., as ligands, catalysts, or in materials science precursors)

The unique structural and electronic features of this compound make it an attractive scaffold for the design of molecules with novel functions in catalysis and materials science.

A particularly promising avenue is the development of chiral phosphine (B1218219) ligands based on this indoline core for asymmetric catalysis. nih.govresearchgate.net The indoline nitrogen can be functionalized with a diphenylphosphine (B32561) group or other phosphorus-containing moieties. The inherent chirality of a functionalized indoline, combined with the steric bulk of the gem-dimethyl groups and the electronic influence of the fluorine atom, could create a unique and effective chiral environment around a metal center. d-nb.infoliv.ac.uk Such ligands could find applications in asymmetric hydrogenation, cross-coupling, or hydroformylation reactions.

In materials science, the incorporation of the this compound unit into polymers or small-molecule organic materials could lead to novel properties. The fluorine atom can enhance thermal stability, modulate electronic properties, and influence intermolecular packing. Derivatives could be designed as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as monomers for high-performance fluorinated polymers.

Table 4: Potential Derivatives and Their Chemical Applications

| Derivative Class | Proposed Structure/Modification | Target Application | Rationale for Use |

|---|---|---|---|

| Chiral Phosphine Ligands | N-P(Ph)₂ functionalization | Asymmetric Catalysis | Rigid backbone, tunable steric/electronic properties. |

| N-Heterocyclic Carbene (NHC) Precursors | Synthesis of corresponding indolinium salts | Organocatalysis, Ligands for Transition Metals | Strong σ-donating character, steric bulk. |

| Polymer Monomers | Introduction of polymerizable groups (e.g., vinyl, ethynyl) at C6 | High-Performance Polymers | Fluorine imparts thermal stability and hydrophobicity. |

| Organic Electronic Materials | Functionalization with extended π-systems (e.g., thiophenes, phenylenes) | OLEDs, Organic Semiconductors | Tuning of HOMO/LUMO levels, charge transport properties. |

Q & A

Q. What experimental design principles are critical for assessing the antitumor efficacy of this compound in colorectal cancer cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.